An In-Depth Technical Guide to (R)-2-Amino-4-(3,4-dichlorophenyl)butyric Acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to (R)-2-Amino-4-(3,4-dichlorophenyl)butyric Acid: Properties, Synthesis, and Potential Applications
Abstract
(R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is a non-proteinogenic amino acid characterized by a dichlorinated phenyl ring and a chiral center at the alpha-carbon. This guide provides a comprehensive overview of its chemical and physical properties, potential stereoselective synthetic routes, and prospective applications in medicinal chemistry and drug development. While detailed experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights for researchers and drug development professionals. The unique structural features of this compound, combining the bioactivity of butyric acid derivatives with the chemical properties imparted by the dichlorophenyl moiety, mark it as a molecule of significant interest for further investigation.
Chemical and Physical Properties
The fundamental properties of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are predicted or inferred from related compounds due to the scarcity of specific experimental data.
| Property | Value | Source/Note |
| Molecular Formula | C10H11Cl2NO2 | Calculated |
| Molecular Weight | 248.11 g/mol | Calculated[1] |
| IUPAC Name | (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid | IUPAC Nomenclature |
| CAS Number | Not explicitly assigned; related compounds have CAS numbers such as 269396-55-6 for the (R)-3-amino hydrochloride salt.[2] | Specific isomer CAS not readily available. |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | Inferred from general amino acid properties. |
| Melting Point | Not determined | |
| Boiling Point | Not determined |
Molecular Structure and Stereochemistry
The defining feature of this molecule is its chirality, with the stereocenter at the second carbon (C2), designated as (R) according to the Cahn-Ingold-Prelog priority rules. The structure consists of a butyric acid backbone with an amino group at the alpha-position and a 3,4-dichlorophenyl group attached to the gamma-carbon.
Caption: Molecular structure of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid.
Synthesis and Stereoselective Control
The following diagram outlines a conceptual workflow for such a synthesis.
Caption: Conceptual workflow for the synthesis of the target molecule.
The critical step in this proposed synthesis is the enantioconvergent ring opening, which would establish the desired (R)-stereochemistry at the alpha-carbon. The choice of the chiral Lewis acid catalyst is paramount for achieving high enantioselectivity.
Potential Applications in Medicinal Chemistry and Drug Development
Amino acids and their derivatives are fundamental building blocks in drug design and development.[4][5] The incorporation of a dichlorophenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and receptor-binding affinity.
Butyric acid and its derivatives have been investigated for a wide range of therapeutic applications, including their role as histone deacetylase (HDAC) inhibitors and their effects on gut health.[6] Derivatives of butyric acid have shown promise in stimulating immunomodulatory activity and suppressing inflammation.[6]
Given these precedents, (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Its potential applications could span areas such as:
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Neurological Disorders: As an analog of γ-aminobutyric acid (GABA), it may exhibit activity at GABA receptors or serve as a precursor to compounds with neuromodulatory effects.
-
Oncology: The dichlorophenyl group is a common feature in many anti-cancer agents, and the butyric acid component could contribute to HDAC inhibition.
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Infectious Diseases: The unique structure may provide a novel template for the design of new antimicrobial or antiviral drugs.
Analytical Characterization
For a definitive identification and characterization of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid, a combination of spectroscopic techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the protons of the amino and carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyric acid backbone.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches from the dichlorophenyl ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions based on related butyric acid derivatives and chlorinated aromatic compounds include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation.[8]
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Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]
In case of exposure, standard first aid measures should be followed. If inhaled, move the person to fresh air. If on skin, wash off with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water and seek medical attention.[9][10]
References
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AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-β-Phe(2,4-DiCl)-OH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72208946, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820265, (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]
- El-Sayed, R., et al. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 337-345.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
- Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9, 4699-4704.
- Al-Amiery, A. A., et al. (2018). Antioxidant Activity of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile Compounds. Journal of Chemistry.
- Ferreira, R. J., et al. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(9), 241.
- Aceto, A. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation.
- Gerunova, L. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e30.
- Nguyen, T. H. T., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 2(11), 696.
- Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(24), 8259-8266.
- Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
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SpectraBase. (n.d.). 4-(4-Aminophenyl)butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
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